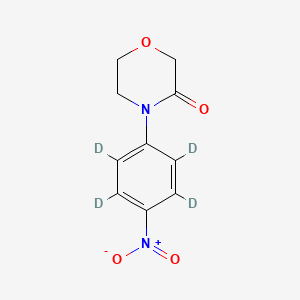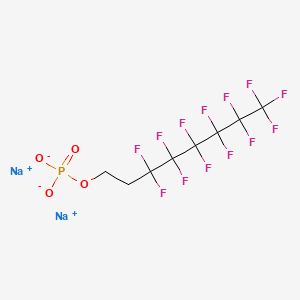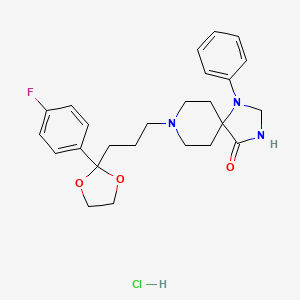
Ethylenedioxy Spiperone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenedioxy Spiperone Hydrochloride is a chemical compound with the CAS number 1346600-99-4. It is primarily used as a reference standard in pharmaceutical testing . This compound is known for its high quality and accuracy in results, making it a valuable tool in various scientific research applications .
Chemical Reactions Analysis
Ethylenedioxy Spiperone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid (TFA) and other scavengers to avoid unwanted side reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally result in high-purity compounds suitable for pharmaceutical testing .
Scientific Research Applications
Ethylenedioxy Spiperone Hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other complex molecules . In biology, it is employed in studies related to cell cycle arrest and apoptosis, particularly in cancer research . In medicine, it has been investigated for its potential therapeutic effects in treating colorectal cancer and chronic obstructive pulmonary disease (COPD) . Additionally, it is used in industry for the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of Ethylenedioxy Spiperone Hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in colorectal cancer cells by disrupting intracellular calcium homeostasis and inducing endoplasmic reticulum stress . This compound also affects lipid metabolism and damages the Golgi apparatus, leading to cell death . In COPD research, it has been found to mediate endothelial regeneration by influencing the Notch1 pathway and promoting angiogenesis .
Comparison with Similar Compounds
Ethylenedioxy Spiperone Hydrochloride is unique in its ability to induce apoptosis and mediate endothelial regeneration. Similar compounds include spiperone, which is also used in cancer research and has similar effects on intracellular calcium homeostasis and endoplasmic reticulum stress . Other related compounds include various dopamine and serotonin receptor antagonists, which share some pharmacological properties but differ in their specific molecular targets and pathways .
Properties
Molecular Formula |
C25H31ClFN3O3 |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C25H30FN3O3.ClH/c26-21-9-7-20(8-10-21)25(31-17-18-32-25)11-4-14-28-15-12-24(13-16-28)23(30)27-19-29(24)22-5-2-1-3-6-22;/h1-3,5-10H,4,11-19H2,(H,27,30);1H |
InChI Key |
WSJSGDYRGOKGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


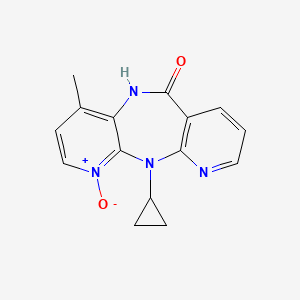
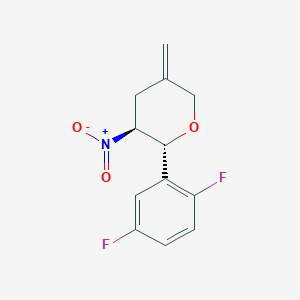

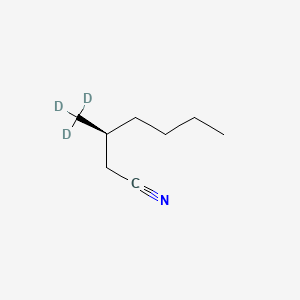

![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
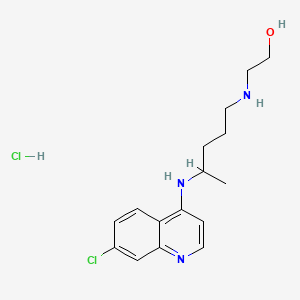
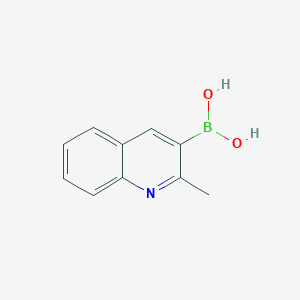
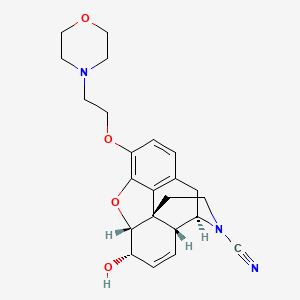
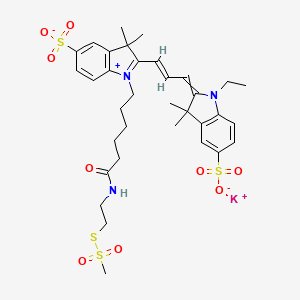

![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
